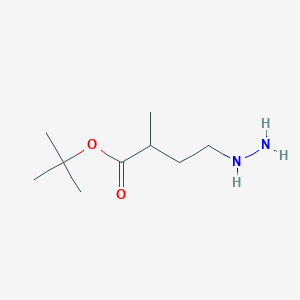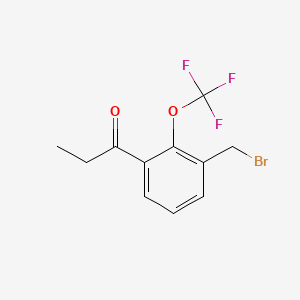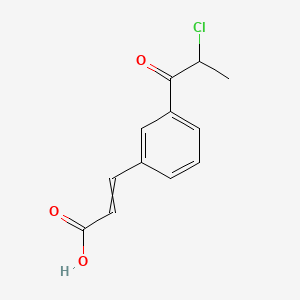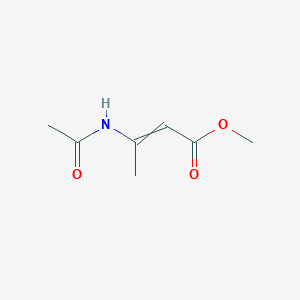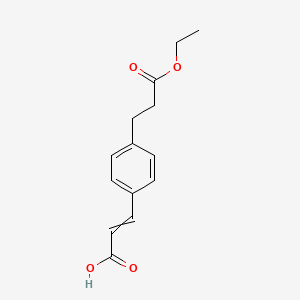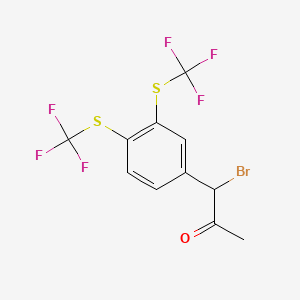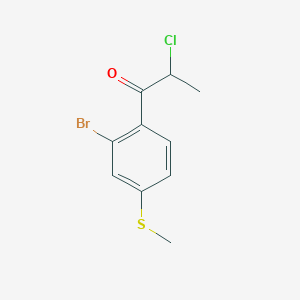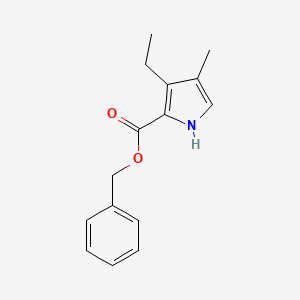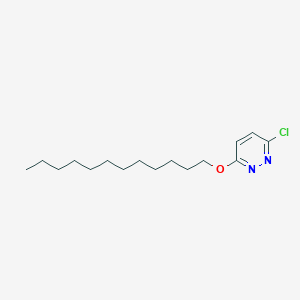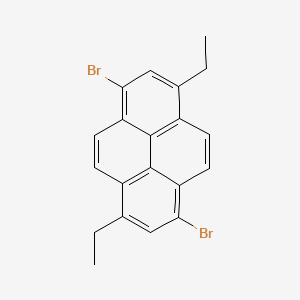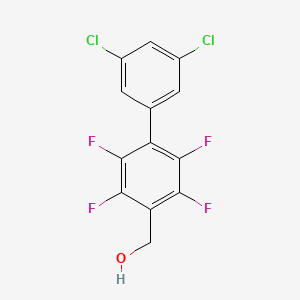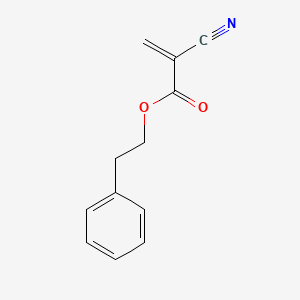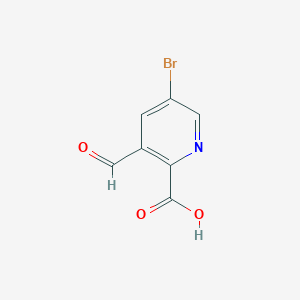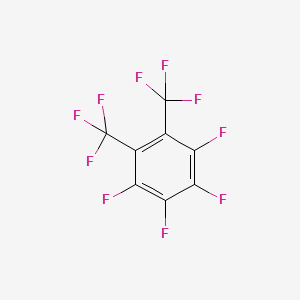
o-Xylene, decafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Xylene, decafluoro-: is a fluorinated aromatic hydrocarbon with the molecular formula C8F10 . It is a derivative of o-xylene where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Xylene, decafluoro- typically involves the fluorination of o-xylene. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .
Industrial Production Methods: Industrial production of o-Xylene, decafluoro- often employs continuous-flow nitration processes. This method optimizes parameters such as temperature, ratio of sulfuric acid to nitric acid, and flow rate to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: o-Xylene, decafluoro- undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) to produce partially fluorinated compounds.
Substitution: Nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Fluorinated carboxylic acids
Reduction: Partially fluorinated compounds
Substitution: Fluorinated aromatic compounds with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Xylene, decafluoro- is used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, o-Xylene, decafluoro- is utilized in the modification of peptides and proteins. Its ability to form stable macrocycles with peptides enhances the stability and efficacy of peptide-based therapeutics .
Industry: Industrially, o-Xylene, decafluoro- is employed in the production of high-performance materials, including polymers and coatings. Its chemical stability and resistance to degradation make it suitable for use in harsh environments .
Wirkmechanismus
The mechanism of action of o-Xylene, decafluoro- involves its interaction with nucleophiles through aromatic nucleophilic substitution (S_NAr) reactions. The high electronegativity of fluorine atoms enhances the reactivity of the aromatic ring, facilitating the formation of stable products. This compound targets thiol groups in peptides and proteins, forming stable macrocycles that enhance the stability and efficacy of the modified biomolecules .
Vergleich Mit ähnlichen Verbindungen
- m-Xylene, decafluoro-
- p-Xylene, decafluoro-
- Toluene, decafluoro-
Comparison: Compared to its isomers (m-xylene, decafluoro- and p-xylene, decafluoro-), o-Xylene, decafluoro- exhibits unique reactivity due to the ortho configuration of its fluorine atoms. This configuration influences its chemical behavior, making it more suitable for specific applications in organic synthesis and material science .
Conclusion
o-Xylene, decafluoro- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent in scientific research and industrial production.
Eigenschaften
CAS-Nummer |
1978-04-7 |
|---|---|
Molekularformel |
C8F10 |
Molekulargewicht |
286.07 g/mol |
IUPAC-Name |
1,2,3,4-tetrafluoro-5,6-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8F10/c9-3-1(7(13,14)15)2(8(16,17)18)4(10)6(12)5(3)11 |
InChI-Schlüssel |
UWTFGHPTJQPZQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide](/img/structure/B14069995.png)
